
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyrimidine ring, and a pyrrolidine ring. These functional groups suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings are likely to add rigidity to the structure, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group can undergo hydrolysis, the pyrimidine ring can participate in electrophilic substitution, and the pyrrolidine ring can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of any charges, and its solubility in different solvents. For example, the presence of multiple nitrogen atoms might make this compound more polar .科学的研究の応用
Histone Deacetylase Inhibition
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been identified as a part of compounds showing promise in cancer treatment due to their role in inhibiting histone deacetylase (HDAC). Such compounds selectively inhibit HDACs 1-3 and 11, which are crucial for blocking cancer cell proliferation. They induce histone acetylation, enhance p21 protein expression, and promote cell-cycle arrest and apoptosis. This compound, being orally bioavailable, has significant antitumor activity in vivo, highlighting its potential as an anticancer drug Zhou et al., 2008.
Nonaqueous Capillary Electrophoresis
Research into nonaqueous capillary electrophoresis has been conducted, focusing on the separation of imatinib mesylate and related substances, including this compound. The method optimized for these substances facilitates their quality control and is indicative of the compound's relevance in pharmaceutical analysis, showcasing its importance in ensuring the purity and efficacy of drug formulations Ye et al., 2012.
Optical and Structural Properties
The compound has been explored for its unique optical properties, particularly its luminescence in both solution and solid states. Such properties are of interest in the development of materials with potential applications in sensors, imaging, and electronic devices. The aggregation-enhanced emission (AEE) behavior and multi-stimuli-responsive characteristics make it a candidate for further exploration in material science Srivastava et al., 2017.
Molecular Structure Analysis
Studies on the molecular and crystal structure of related benzamide derivatives underscore the importance of structural analysis in understanding the physical and chemical properties of these compounds. Such analysis aids in the design of new drugs with optimized efficacy and safety profiles. The examination of crystal structures provides insights into the interactions and conformational preferences that underlie their biological activity Artheswari et al., 2019.
Antineoplastic Tyrosine Kinase Inhibition
The metabolism of related compounds, such as flumatinib, in chronic myelogenous leukemia patients, highlights the role of this compound derivatives in cancer treatment. These studies reveal the metabolic pathways of antineoplastic tyrosine kinase inhibitors, providing a foundation for the development of novel therapies targeting specific metabolic processes in cancer cells Gong et al., 2010.
作用機序
Target of Action
The primary target of 2-methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to the body’s natural opioids and is involved in pain regulation, stress response, and addiction .
Mode of Action
2-Methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other substances .
Biochemical Pathways
It is known that kor antagonists can influence therelease of dopamine , a neurotransmitter involved in reward and motivation, in certain areas of the brain .
Pharmacokinetics
It is known that kor antagonists can cross the blood-brain barrier, which suggests that this compound may have good bioavailability .
Result of Action
In animal models, 2-methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide has demonstrated antidepressant-like efficacy , attenuated the behavioral effects of stress, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
Action Environment
The action of 2-methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide can be influenced by various environmental factors. For example, the presence of other substances that bind to the KOR can affect the compound’s efficacy. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-6-2-3-7-15(13)16(22)19-12-14-8-9-18-17(20-14)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTRHKNANVUQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

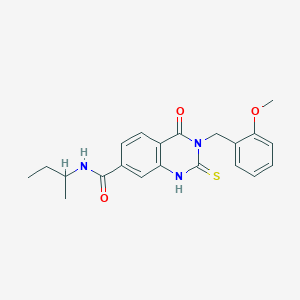

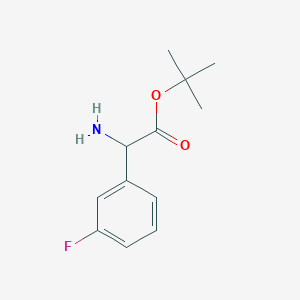
![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)
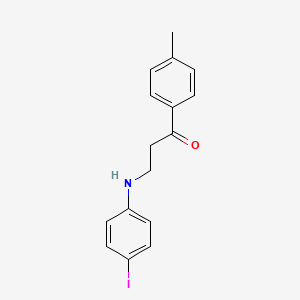
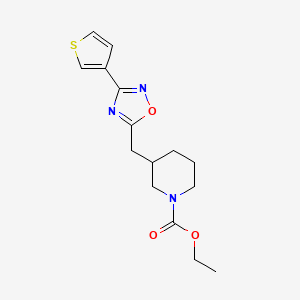
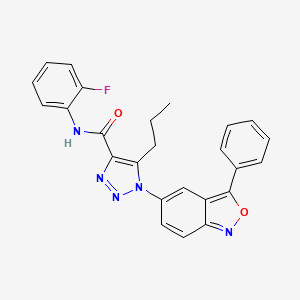
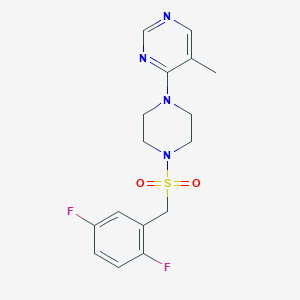
![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)

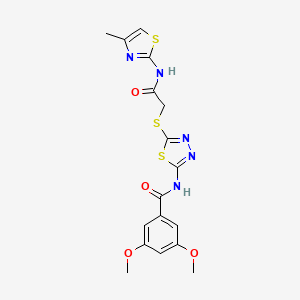
![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)